

fludioxonil resistance mutations vs laboratory mutants

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Compound Focus: Fludioxonil

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Mutations Associated with Fludioxonil Resistance

The table below summarizes key mutations identified in the group III hybrid histidine kinase (HHK) across various fungal plant pathogens. This protein is often referred to as Os1, Bos1, FoOs1, MoHik1p, or Drk1 depending on the species [1] [2] [3].

Fungal Pathogen	Gene / Protein Name	Mutation(s)	Origin	Key Characteristics / Fitness Cost
Fusarium oxysporum f. sp. melonis	FoOs1	Various point mutations, altered expression [4]	Laboratory mutants	Reduced sporulation; increased sensitivity to osmotic stress (KCl, NaCl, glucose, mannitol) [4].
Botrytis cinerea	Bos1 / Bos1	I365S, S531G, T565N, T1267A (Field isolate); Q846S, I1126S, G415D; P1051S, V1241M; 52-bp	Field & Laboratory	Reduced mycelial growth, sporulation, and pathogenicity; increased sensitivity to osmotic stress [5].

Fungal Pathogen	Gene / Protein Name	Mutation(s)	Origin	Key Characteristics / Fitness Cost
		insertion with stop codon (Lab strains) [5]		
Fusarium graminearum	FgOs1	Premature Termination Codon (PTC) mutations [3]	Not Specified	Implicated in fludioxonil resistance [3].
Magnaporthe oryzae	MoHik1p	H736A (HisKA domain) [2]	Engineered Mutant	Confers strong fludioxonil resistance but maintains some osmotic stress sensitivity [2].
Exserohilum turcicum	EtOs1	D905N [6]	Laboratory mutant	Decreased biological fitness; reduced histidine kinase activity; low field resistance risk [6].
Colletotrichum fructicola	Os1	I880V (associated with natural resistance) [7]	Natural / Inherent	This mutation is hypothesized to affect the fungicide binding pocket, leading to inherent resistance [7].
Sclerotinia sclerotiorum	OS1 (Homologue)	Missense mutations [8]	Laboratory mutants	Reduced in vitro growth and pathogenicity; hypersensitive to osmotic stress [8].

Experimental Protocols for Resistance Studies

For your guide to be reproducible, here are detailed methodologies from the research for generating and analyzing resistant mutants.

Generating Fludioxonil-Resistant Mutants

A common method is **repeated exposure to sub-lethal fungicide doses**.

- **Procedure:** Mycelial plugs are transferred to Potato Dextrose Agar (PDA) plates containing a discriminatory dose of **fludioxonil**. This process is repeated through multiple sub-cultures. Strains that continue to grow are selected as resistant mutants [4] [8].
- **Example Concentrations:** For *Sclerotinia sclerotiorum*, mutants were generated by sub-culturing on media containing 5 µg/mL and 10 µg/mL of **fludioxonil** [8].

Assessing Fitness Costs of Resistance

The biological fitness of resistant mutants is typically compared to wild-type, sensitive parental isolates using the following methods:

- **Mycelial Growth Rate:** A 5-mm mycelial plug from the edge of a young colony is placed on fresh PDA and incubated at 24°C. The colony diameter is measured at regular intervals (e.g., every 24 hours) [9] [4].
- **Sporulation Capacity:** Mycelial plugs are transferred to liquid Potato Dextrose Broth (PDB) and incubated with shaking for several days. The resulting spores are harvested, filtered, and counted using a hemocytometer [9].
- **Pathogenicity Assay:** Mycelial plugs are placed on wounded host plant leaves (e.g., *B. napus* for *S. sclerotiorum*), and lesion lengths are measured over several days to assess virulence [8].
- **Osmotic Stress Sensitivity:** Mycelial plugs are placed on PDA amended with osmotic stressors like KCl, NaCl, glucose, or mannitol (e.g., 0.5 M or 1 M). Colony growth is measured after incubation and compared to growth on non-amended PDA [9] [4] [8].

Molecular Analysis of Resistance Mechanisms

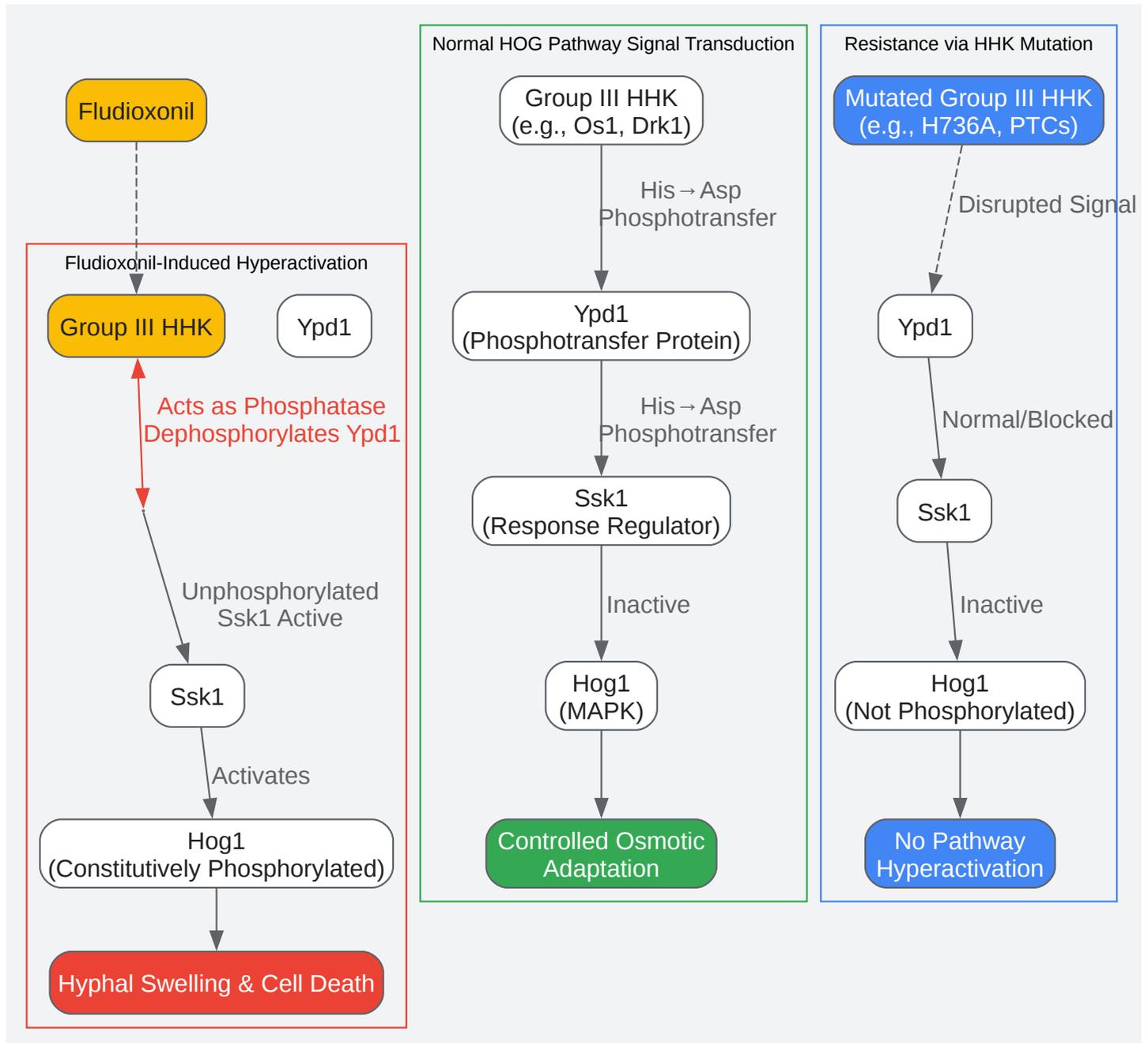
- **DNA Extraction and Sequencing:** Genomic DNA is extracted from mycelia. The target HHK gene (e.g., Fo0s1) is amplified via Polymerase Chain Reaction (PCR) using specific primers. The resulting sequences are compared between resistant and sensitive isolates to identify mutations [9].
- **Gene Expression Analysis (qRT-PCR):** Total RNA is extracted and reverse-transcribed into cDNA. The expression level of the target gene is quantified using quantitative real-time PCR (qRT-PCR), with a reference gene (e.g., TEF - 1 α) for normalization. The relative expression is calculated using the 2 $^{-\Delta\Delta CT}$ method [9].

Resistance Mechanisms and Cross-Resistance

- **Molecular Mechanism:** **Fludioxonil**'s fungicidal action is dependent on group III HHKs. It is proposed that the fungicide **converts the HHK from a kinase to a phosphatase**, leading to dephosphorylation of the downstream phosphotransfer protein Ypd1. This results in **constitutive hyperactivation of the HOG (high-osmolarity glycerol) pathway**, causing excessive glycerol accumulation, hyphal swelling, and cell bursting [1]. Resistance mutations in the HHK are thought to disrupt this signal transduction, preventing pathway hyperactivation and thus conferring resistance [1] [2].
- **Cross-Resistance Patterns:** A critical finding for resistance management is that **fludioxonil**-resistant mutants often show **positive cross-resistance to dicarboximide fungicides** (e.g., procymidone, iprodione) [5]. This is likely because both chemical classes target the HOG pathway. However, studies on *Fusarium oxysporum f. sp. melonis* have found **no cross-resistance** with several other major fungicide groups, including DMIs (tebuconazole, prochloraz, difenoconazole), Qols (pyraclostrobin, kresoxim-methyl), MBCs (carbendazim), or uncouplers (fluazinam) [4].

Visualizing the Fludioxonil Mechanism and Resistance

The following diagram illustrates the current understanding of how **fludioxonil** affects the HOG pathway and how mutations confer resistance.



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The diagram shows three states:

- **Normal Pathway:** The HHK acts as a kinase in a phosphorelay, keeping the HOG pathway inactive under non-stress conditions.
- **Fludioxonil Action:** The fungicide binds and converts the HHK into a phosphatase, disrupting the normal phosphorelay. This leads to constitutive activation of Hog1 and cell death.
- **Resistance:** Mutations in the HHK prevent **fludioxonil** from inducing the phosphatase switch, blocking pathway hyperactivation and conferring resistance [1] [2].

Key Takeaways for Professionals

- **Primary Mechanism:** The dominant resistance mechanism involves mutations in the group III hybrid histidine kinase, a core component of the osmotic signal transduction pathway [1] [3] [5].
- **Fitness Cost is Common:** Laboratory and field mutants frequently exhibit a fitness penalty, such as **reduced growth, sporulation, pathogenicity, and increased sensitivity to osmotic stress** [5] [4] [8]. This often correlates with a low to moderate resistance risk in the field.
- **Distinct Sensing Mechanisms:** Evidence suggests that molecular sensing of **fludioxonil** and osmotic stress can be separated. For example, the H736A mutation in *Magnaporthe oryzae* confers strong **fludioxonil** resistance while largely preserving the ability to sense osmotic stress [2].

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